molecular formula C13H16O2 B1441057 2-(Cyclopropylmethoxy)-5-ethylbenzaldehyde CAS No. 883525-02-8

2-(Cyclopropylmethoxy)-5-ethylbenzaldehyde

Cat. No. B1441057
CAS RN: 883525-02-8
M. Wt: 204.26 g/mol
InChI Key: VHNPVLLGAMCLGH-UHFFFAOYSA-N
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Description

“2-(Cyclopropylmethoxy)-5-ethylbenzaldehyde” is a chemical compound that likely contains a benzaldehyde group, which is an aromatic aldehyde, and a cyclopropylmethoxy group, which is a type of ether . The “5-ethyl” part suggests that an ethyl group is attached to the fifth carbon of the benzene ring .


Synthesis Analysis

While specific synthesis methods for “2-(Cyclopropylmethoxy)-5-ethylbenzaldehyde” are not available, similar compounds have been synthesized through various methods. For instance, a related compound, 2-(2-(cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole, was prepared from N’-acetyl-2-(cyclopropylmethoxy)benzohydrazide using triphenylphosphine, triethylamine, carbon tetrachloride, and acetonitrile .

Scientific Research Applications

Antibacterial Agents

2-(Cyclopropylmethoxy)-5-ethylbenzaldehyde: may serve as a precursor in the synthesis of benzimidazole derivatives, which have shown promising antibacterial activity. These compounds can inhibit the growth of bacteria such as Bacillus subtilis and Pseudomonas aeruginosa , which are common pathogens responsible for various infections .

Drug Development

The compound’s structure could be pivotal in the development of new drugs. Benzimidazole, a related compound, is a core structure in many therapeutic drugs used in research, such as proton pump inhibitors and antihypertensives. By extension, 2-(Cyclopropylmethoxy)-5-ethylbenzaldehyde could be instrumental in creating novel medications .

Organic Synthesis

This compound may be used as a reagent in organic synthesis due to its unique chemical properties. It could participate in various chemical reactions, contributing to the synthesis of complex organic molecules that have potential applications in pharmaceuticals and materials science.

Enzymatic Synthesis

In chemo-enzymatic processes, 2-(Cyclopropylmethoxy)-5-ethylbenzaldehyde could be involved in reactions catalyzed by enzymes such as lipases. This approach is often used to create specific stereoisomers of pharmaceutical compounds, which can have different biological activities .

Analytical Chemistry

The compound could be used as a standard or reagent in analytical methods. Its well-defined structure and properties make it suitable for use in techniques like HPLC, GC-MS, and NMR spectroscopy to identify and quantify other substances.

Medicinal Chemistry

Given its structural similarity to compounds with known medicinal properties, 2-(Cyclopropylmethoxy)-5-ethylbenzaldehyde could be a valuable tool in medicinal chemistry for the design of new ligands that can interact with biological targets, potentially leading to the discovery of new therapeutic agents .

Mechanism of Action

The mechanism of action of “2-(Cyclopropylmethoxy)-5-ethylbenzaldehyde” is not known as it doesn’t appear to be a known pharmaceutical or biological active compound .

Safety and Hazards

The safety and hazards of “2-(Cyclopropylmethoxy)-5-ethylbenzaldehyde” are not known. It’s always important to handle chemical compounds with appropriate safety measures .

Future Directions

The future directions for “2-(Cyclopropylmethoxy)-5-ethylbenzaldehyde” are not clear as it doesn’t appear to be a subject of current research .

properties

IUPAC Name

2-(cyclopropylmethoxy)-5-ethylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-2-10-5-6-13(12(7-10)8-14)15-9-11-3-4-11/h5-8,11H,2-4,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHNPVLLGAMCLGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)OCC2CC2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Cyclopropylmethoxy)-5-ethylbenzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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